1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazole-5-carbaldehyde O-(2-(3-(trifluoromethyl)phenoxy)ethyl) oxime
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Overview
Description
The compound “({2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PYRAZOL-3-YL}METHYLIDENE)({2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHOXY})AMINE” is a complex organic molecule characterized by the presence of multiple functional groups, including a chlorinated pyridine ring, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PYRAZOL-3-YL}METHYLIDENE)({2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHOXY})AMINE” typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the pyrazole ring and the phenoxyethoxy group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and efficiency. Safety measures are also essential due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
“({2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PYRAZOL-3-YL}METHYLIDENE)({2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHOXY})AMINE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
“({2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PYRAZOL-3-YL}METHYLIDENE)({2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHOXY})AMINE” has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of “({2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PYRAZOL-3-YL}METHYLIDENE)({2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHOXY})AMINE” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
3-Chloro-5-(trifluoromethyl)pyridine: Another related compound with similar chemical properties.
2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine:
Uniqueness
The uniqueness of “({2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PYRAZOL-3-YL}METHYLIDENE)({2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHOXY})AMINE” lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and phenoxyethoxy groups, along with the trifluoromethylated pyridine ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H13ClF6N4O2 |
---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine |
InChI |
InChI=1S/C19H13ClF6N4O2/c20-16-9-13(19(24,25)26)10-27-17(16)30-14(4-5-28-30)11-29-32-7-6-31-15-3-1-2-12(8-15)18(21,22)23/h1-5,8-11H,6-7H2 |
InChI Key |
PRSFPVQDOGHPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCON=CC2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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